molecular formula C9H8BrN3 B2548145 4-(4-bromophenyl)-1H-pyrazol-3-amine CAS No. 40545-64-0; 57999-08-3

4-(4-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B2548145
CAS No.: 40545-64-0; 57999-08-3
M. Wt: 238.088
InChI Key: ABKUXQSVMWMABM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 40545-64-0) is a pyrazole derivative featuring a brominated phenyl group at position 4 and an amine group at position 3 of the pyrazole ring. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 252.11 g/mol . The bromine atom on the phenyl ring contributes to its lipophilicity and electronic characteristics, making it a candidate for pharmaceutical and materials science research. Structural studies using density functional theory (DFT) have elucidated its planar geometry and intramolecular hydrogen bonding, which influence its stability and reactivity .

Properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUXQSVMWMABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960957
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-64-0, 57999-08-3
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)pyrazole
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Comparison with Similar Compounds

Halogen-Substituted Pyrazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 4-bromophenyl, 3-amine C₉H₈BrN₃ 252.11 Planar structure, DFT-validated hydrogen bonding
1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine 4-chloro, 4-bromobenzyl C₁₀H₉BrClN₃ 286.56 Increased steric bulk due to benzyl substitution; higher molecular weight
4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-chloro, 2-chloro-4-fluorobenzyl C₁₀H₈Cl₂FN₃ 260.10 Dual halogenation enhances electrophilicity

Key Observations :

  • Fluorine introduction (e.g., in EN300-227885) reduces steric hindrance while enhancing electronic interactions .

Heterocyclic and Azo-Functionalized Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine 4-azo-bromophenyl, 3-methyl C₁₆H₁₃BrN₅ 355.22 Azo group enables π-conjugation; used in dye and sensor applications
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine Pyridine moiety, CF₃ group C₉H₆ClF₃N₄ 270.62 Trifluoromethyl enhances metabolic stability; pyridine aids metal binding
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine Thiophene-ethyl chain C₉H₁₀BrN₃S 272.17 Thiophene introduces sulfur-based interactions

Key Observations :

  • Azo groups (e.g., in ) expand conjugation, useful in optoelectronic materials.
  • Trifluoromethylpyridine derivatives () exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and stability.

Alkyl/Aryl-Substituted Pyrazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine 4-bromophenyl, 3-methyl C₁₀H₁₀BrN₃ 252.11 Methyl group increases steric hindrance, altering binding affinity
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine Cyclopropyl, phenyl C₁₂H₁₂BrN₃ 278.15 Cyclopropyl enhances ring strain, potentially increasing reactivity
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine Branched alkyl chain C₈H₁₄BrN₃ 232.12 Alkyl chain improves solubility in non-polar solvents

Key Observations :

  • Cyclopropyl and branched alkyl groups () modulate solubility and reactivity through steric and electronic effects.
  • Methyl substitution () may reduce metabolic degradation compared to bulkier groups.

Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) Bromothiophene, carboxamide C₂₈H₃₁BrN₄O₄S₂ 630.10 Carboxamide group enables hydrogen bonding; tert-butyl enhances stability
4-(Methylsulfonyl)-1H-pyrazol-3-amine Methylsulfonyl C₄H₇N₃O₂S 161.18 Sulfonyl group increases acidity and solubility

Key Observations :

  • Sulfonyl and carboxamide groups () improve water solubility and intermolecular interactions, critical for crystallization and bioavailability.

Preparation Methods

Conventional Multi-Step Synthesis Pathways

Condensation-Bromination-Hydrolysis Sequence

The most widely documented approach involves a three-step sequence starting from diethyl butynedioate and substituted hydrazines. This method, adapted from the synthesis of analogous bromopyrazole amines, proceeds as follows:

Step 1: Condensation Reaction
Diethyl butynedioate reacts with 4-bromophenylhydrazine in ethanol under reflux to form 5-hydroxy-4-(4-bromophenyl)-1H-pyrazole-3-carboxylate. The reaction typically achieves >85% yield within 2–4 hours, driven by the nucleophilic attack of the hydrazine nitrogen on the alkyne carbons.

Step 2: Bromination
Treatment with tribromooxyphosphorus (POBr₃) in dichloromethane replaces the hydroxyl group at the pyrazole 5-position with bromine. This exothermic reaction requires cooling to 0–5°C to suppress side products, yielding 5-bromo-4-(4-bromophenyl)-1H-pyrazole-3-carboxylate in 70–75% purity.

Step 3: Hydrolysis and Decarboxylation
Basic hydrolysis (10% NaOH in ethanol) cleaves the ester to the carboxylic acid, followed by thermal decarboxylation at 120°C to yield 4-(4-bromophenyl)-1H-pyrazol-3-amine. Overall yields for this sequence range from 45–55% after purification by column chromatography.

Table 1: Optimization Parameters for Conventional Synthesis
Step Reagent Ratio Temperature Time (h) Yield (%)
1 1:1.2 Reflux 2.5 87
2 1:3 (POBr₃) 0–5°C 1 73
3 1:5 (NaOH) 25°C → 120°C 4 52

One-Pot Modular Assembly Strategies

Hydrazone-Acetophenone Cyclocondensation

A streamlined one-pot method leverages the reaction between 4-bromobenzaldehyde hydrazone and substituted acetophenones. This approach, inspired by modular pyrazole syntheses, eliminates intermediate isolation:

  • Hydrazone Formation : 4-Bromobenzaldehyde reacts with hydrazine hydrate in ethanol to form the hydrazone.
  • Cyclization : The hydrazone reacts with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) under microwave irradiation (100°C, 30 min), directly yielding the pyrazole core.
  • Amine Functionalization : In situ reduction of nitro intermediates (if present) using H₂/Pd-C provides the final amine product.

This method achieves 60–68% overall yield with >90% regioselectivity, attributed to electronic directing effects of the bromophenyl group.

Alternative Routes and Recent Innovations

Palladium-Catalyzed Cross-Coupling Modifications

Post-functionalization of pre-formed pyrazole amines via Suzuki-Miyaura coupling allows late-stage introduction of the 4-bromophenyl group. For example:

  • 1H-Pyrazol-3-amine undergoes Pd(OAc)₂-catalyzed coupling with 4-bromophenylboronic acid in DMF/H₂O (3:1) at 80°C.
  • Yields reach 78% with 2 mol% catalyst and 3 equiv K₂CO₃ as base.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole core on Wang resin enables iterative bromination and amine deprotection steps. This method, though less common, reduces purification burdens and achieves 92% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole H-5), 7.72–7.68 (d, J = 8.4 Hz, 2H, aryl H), 7.52–7.48 (d, J = 8.4 Hz, 2H, aryl H), 6.34 (s, 2H, NH₂).
  • LC-MS : m/z 252.0 [M+H]⁺ (calc. 252.03 for C₉H₇BrN₃).

Purity Assessment

Reverse-phase HPLC (C18 column, 30% acetonitrile/70% H₂O, 1 mL/min) shows a single peak at t = 4.2 min, confirming >99% purity in optimized batches.

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling reactions. For example:

  • Method A : Reacting 4-bromophenylacetonitrile with hydrazine hydrate under acidic conditions yields the pyrazole core, followed by selective bromination .
  • Method B : Suzuki-Miyaura coupling to introduce the bromophenyl group post-cyclization, requiring Pd(PPh₃)₄ as a catalyst and anhydrous DMF .

Q. Optimization Tips :

  • Temperature : Maintain 80–100°C for cyclocondensation to avoid side products.
  • Catalyst Loading : 2–5 mol% Pd catalyst ensures efficient coupling .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the amine-functionalized pyrazole .

Q. How is the structural integrity of this compound validated?

A multi-technique approach is recommended:

  • NMR : ¹H NMR confirms the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and amine group (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 238.09 (C₉H₈BrN₃) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (pyrazole vs. bromophenyl plane: ~15°) using SHELXL .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition : Test against JAK2 or EGFR kinases using fluorescence polarization assays (IC₅₀ determination) .
  • Antimicrobial Activity : Microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety (IC₅₀ > 50 μM considered low toxicity) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in tautomeric forms of this compound?

The compound exists in a 1H-pyrazole tautomer, confirmed via:

  • Hydrogen Bonding : N-H···N interactions stabilize the amine-protonated form (d(N···N) = 2.65 Å) .
  • Electron Density Maps : Residual density < 0.3 eÅ⁻³ excludes alternative tautomers .

Q. Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

Q. How do substituent variations (e.g., Br vs. CF₃) impact binding affinity in kinase inhibitors?

A comparative study using 4-(4-bromophenyl) vs. 4-(trifluoromethyl) analogs reveals:

  • Hydrophobic Interactions : Bromine’s polarizability enhances π-stacking in ATP-binding pockets (ΔΔG = −2.1 kcal/mol) .
  • Electrostatic Effects : CF₃ groups improve solubility but reduce target selectivity due to increased steric bulk .

Q. Experimental Design :

  • Docking Simulations : AutoDock Vina with PDB 1XKK (JAK2) .
  • SPR Analysis : Measure K_d values (e.g., 4-bromo analog: K_d = 12 nM vs. CF₃ analog: K_d = 35 nM) .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

Discrepancies arise from:

  • Metabolic Stability : HepG2 cells (high CYP450 activity) deactivate the compound faster (t₁/₂ = 2.3 h) than HEK-293 (t₁/₂ = 6.7 h) .
  • Membrane Permeability : LogP = 2.5 limits penetration in MCF-7 cells (P-gp overexpression) .

Q. Resolution Strategies :

  • Metabolite Profiling : LC-MS/MS to identify oxidative degradation products .
  • Co-administration : Use verapamil (P-gp inhibitor) to enhance bioavailability .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • QSAR Models : Correlate substituent Hammett constants (σ) with LogD (R² = 0.87) .
  • ADMET Prediction : SwissADME estimates optimal parameters (e.g., TPSA < 90 Ų for BBB penetration) .

Case Study : Replacing Br with morpholine (TPSA = 78 Ų) improves CNS availability while retaining IC₅₀ < 10 nM .

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